1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester typically involves multi-step organic reactions. The starting material is often indole, which undergoes various chemical transformations to introduce the carboxylic acid, acetyloxy, and methyl ester groups. Common synthetic routes may include:
Esterification: Conversion of carboxylic acid to methyl ester using methanol and an acid catalyst.
Acetylation: Introduction of acetyloxy groups using acetic anhydride and a base.
Hydrogenation: Reduction of double bonds to form the dihydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups with other substituents using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid: A simpler indole derivative with similar reactivity.
5,6-Diacetyloxyindole: Another indole derivative with acetyloxy groups.
2-Methylindole: A methyl-substituted indole with different biological activities.
Uniqueness
1H-Indole-2-carboxylic acid, 5,6-bis(acetyloxy)-2, 3-dihydro-2-methyl-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dihydro structure and multiple acetyloxy groups differentiate it from other indole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
72014-01-8 |
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Molecular Formula |
C15H17NO6 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 5,6-diacetyloxy-2-methyl-1,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-8(17)21-12-5-10-7-15(3,14(19)20-4)16-11(10)6-13(12)22-9(2)18/h5-6,16H,7H2,1-4H3 |
InChI Key |
ROHZHZUPUYTOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)CC(N2)(C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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